AZ 12080282 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZ 12080282 dihydrochloride is a novel small molecule compound with a wide range of potential applications in scientific research. AZ 12080282 dihydrochloride is a novel inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of numerous physiological processes, including inflammation, cell proliferation, and neuronal plasticity. This compound has been investigated in various studies due to its potential therapeutic applications in multiple disease states.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of AZ 12080282 dihydrochloride involves the conversion of 4-(4-chlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester to the target compound.
Starting Materials
4-(4-chlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
The starting material is dissolved in ethanol and reacted with hydrochloric acid to form the corresponding dihydrochloride salt., The dihydrochloride salt is then isolated and dissolved in water., Sodium hydroxide is added to the solution to adjust the pH to basic conditions., The resulting mixture is extracted with an organic solvent, such as ethyl acetate., The organic layer is then separated and dried over anhydrous sodium sulfate., The solvent is evaporated to yield the crude product, which is then purified by recrystallization using an appropriate solvent system.
Applications De Recherche Scientifique
AZ 12080282 dihydrochloride has been used in various scientific research studies due to its potential therapeutic applications in multiple disease states. These studies have been conducted in cell culture, animal models, and clinical trials. The compound has been studied for its potential to treat inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been investigated for its potential to treat neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, the compound has been studied for its potential to treat cancer.
Mécanisme D'action
AZ 12080282 dihydrochloride is an inhibitor of the enzyme phosphodiesterase-4 (AZ 12080282 dihydrochloride). AZ 12080282 dihydrochloride is involved in the regulation of numerous physiological processes, including inflammation, cell proliferation, and neuronal plasticity. The compound binds to the active site of the enzyme and inhibits its activity. This inhibition results in increased levels of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes.
Effets Biochimiques Et Physiologiques
The inhibition of AZ 12080282 dihydrochloride by AZ 12080282 dihydrochloride results in increased levels of cAMP, which can have various biochemical and physiological effects. The compound has been shown to reduce inflammation and cell proliferation, which can be beneficial in the treatment of inflammatory and cancerous diseases. Additionally, the compound has been shown to modulate neuronal plasticity, which can be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
AZ 12080282 dihydrochloride has several advantages for use in laboratory experiments. The compound is readily available and has a high purity. Additionally, the compound is stable and has a low toxicity. However, the compound is sensitive to light and has a short shelf life.
Orientations Futures
The potential therapeutic applications of AZ 12080282 dihydrochloride are still being explored. Future research should focus on the compound’s potential to treat various diseases, including inflammatory, neurological, and cancerous diseases. Additionally, future research should focus on the compound’s mechanism of action and its effects on other physiological processes. Furthermore, research should focus on the development of more stable and longer-lasting formulations of the compound.
Propriétés
IUPAC Name |
N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(pyridin-2-ylmethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-5-6-18(22-25-12-13-26-22)14-21(16)27-23(28)17-7-9-20(10-8-17)29-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,25,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKKYBHDQYHMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1H-imidazol-2-yl)-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.